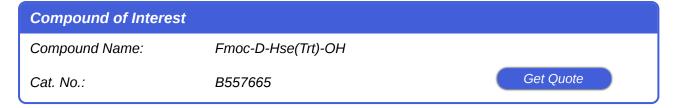


An In-depth Technical Guide to N-alpha-Fmoc-Otrityl-D-homoserine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-alpha-Fmoc-O-trityl-D-homoserine, a critical amino acid derivative for advanced peptide synthesis. Below, you will find its key chemical properties, applications in research and drug development, and a detailed workflow for its use in solid-phase peptide synthesis (SPPS).

Core Compound Data

N-alpha-Fmoc-O-trityl-D-homoserine is a protected amino acid derivative essential for the stepwise synthesis of peptides. The N-terminal alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain hydroxyl group is protected by a trityl (Trt) group. This dual protection scheme is fundamental to the widely used Fmoc-based solid-phase peptide synthesis strategy.



Property	Value	Reference
Molecular Formula	C38H33NO5	[1][2]
Molecular Weight	583.67 g/mol	[1]
Appearance	White to off-white powder or crystals	[1][2]
Purity (Typical)	≥98.0% (HPLC)	[1]
Melting Point	63-67 °C	[1]
Storage Temperature	2-8°C	[1]
Solubility	Soluble in DMF	The trityl group enhances solubility, facilitating efficient coupling reactions in peptide synthesis.[2][3]
Synonyms	Fmoc-D-Hse(Trt)-OH, Fmoc-D- Homoser(Trt)-OH	[1]

Applications in Research and Drug Development

N-alpha-Fmoc-O-trityl-D-homoserine is a specialized building block with significant applications in the synthesis of complex peptides for various research and therapeutic purposes.

- Peptide Synthesis: The primary application of this compound is as a protected amino acid in solid-phase peptide synthesis (SPPS).[2][3] The Fmoc group provides temporary protection of the N-terminus, which can be removed under mild basic conditions, while the acid-labile trityl group offers robust protection for the homoserine side chain.[4][5] This orthogonal protection strategy allows for the precise and sequential addition of amino acids to a growing peptide chain.[6]
- Drug Development: It plays a crucial role in the development of novel peptide-based therapeutics.[2][3] The incorporation of non-natural amino acids like D-homoserine can enhance the metabolic stability and bioavailability of drug candidates.



Bioconjugation: This derivative is utilized in bioconjugation techniques, enabling the linkage
of synthetic peptides to other biomolecules, such as proteins or antibodies, to create
targeted drug delivery systems or diagnostic tools.[2][3]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a generalized, step-by-step protocol for the incorporation of N-alpha-Fmoc-O-trityl-D-homoserine into a peptide sequence using an automated peptide synthesizer.

Materials:

- Resin (e.g., 2-chlorotrityl chloride, Wang, or Rink Amide resin)
- N-alpha-Fmoc-O-trityl-D-homoserine
- · Other required Fmoc-protected amino acids
- Coupling agent (e.g., HCTU, HATU/HOAt)
- Base (e.g., collidine, NMM, or DIEA)
- Deprotection solution: 20% piperidine in dimethylformamide (DMF)
- Washing solvent: DMF
- Cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIPS))
- · Precipitation solvent: Methyl t-butyl ether

Methodology:

- Resin Preparation: The synthesis begins with a solid support (resin), which is swelled in DMF for approximately one hour.
- First Amino Acid Coupling (if applicable): If N-alpha-Fmoc-O-trityl-D-homoserine is the first amino acid, it is coupled to the resin.



- Fmoc-Deprotection: The Fmoc group on the resin-bound amino acid is removed by treating the resin with a 20% piperidine solution in DMF.[6][7] This exposes the N-terminal amine for the next coupling reaction. This step is followed by extensive washing with DMF to remove residual piperidine.
- Amino Acid Activation and Coupling: N-alpha-Fmoc-O-trityl-D-homoserine is pre-activated
 using a coupling agent (like HCTU) and a base (like collidine) in DMF. This activated amino
 acid solution is then added to the resin, and the mixture is agitated to facilitate the coupling
 reaction, forming a new peptide bond.[7] Coupling times can range from 1 to 12 hours.[7]
- Washing: After the coupling is complete, the resin is washed thoroughly with DMF to remove any unreacted reagents.
- Chain Elongation: Steps 3-5 are repeated for each subsequent amino acid in the desired peptide sequence until the synthesis is complete.
- Final Fmoc Removal: After the last amino acid has been coupled, the final Fmoc group is removed using the 20% piperidine in DMF solution.[7]
- Cleavage and Global Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups (including the trityl group) are removed simultaneously. This is typically achieved by treating the peptide-resin with a strong acid cocktail, such as TFA containing scavengers (e.g., TIPS) to prevent side reactions.[6][7]
- Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture using cold methyl t-butyl ether.[6] The crude peptide is then typically purified using high-performance liquid chromatography (HPLC).

Workflow and Chemistry Visualization

The following diagrams illustrate the key chemical structures and the overall workflow for utilizing N-alpha-Fmoc-O-trityl-D-homoserine in peptide synthesis.

Key Protecting Groups and Core Structure.



Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle Start: Resin with Fmoc-AA-OH 1. Fmoc Deprotection (20% Piperidine in DMF) 2. DMF Wash 3. Coupling (Fmoc-D-Hse(Trt)-OH + Activator) 4. DMF Wash End of Synthesis Continue cycle Repeat for next Amino Acid

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Workflow for incorporating Fmoc-D-Hse(Trt)-OH in SPPS.

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